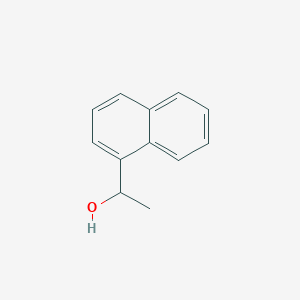

1-(1-Naphthyl)ethanol

Descripción general

Descripción

1-(1-Naphthyl)ethanol is an organic compound with the chemical formula C12H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is widely used in chemical synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)ethanol can be synthesized through the reduction of 1-acetonaphthone using sodium tetrahydroborate in ethanol. This reaction typically takes about 2 hours . Another method involves the whole-cell bioreduction of 1-acetonaphthone to enantiopure this compound using selected microorganisms .

Industrial Production Methods: Industrial production of this compound often involves the condensation reaction of naphthalene and vinyl alcohol or vinyl ethanol under acidic conditions with a suitable catalyst .

Análisis De Reacciones Químicas

Redox Reactions

1-(1-Naphthyl)ethanol participates in oxidation and reduction processes, often mediated by biocatalysts or chemical reagents.

a. Microbial Oxidation

- Reaction : The (R)-enantiomer is selectively oxidized to 1-acetonaphthone, leaving the (S)-enantiomer.

- Conditions : Whole-cell biotransformation using Bacillus cereus WG3 at pH 7.0 and 30°C for 24 hours.

- Performance :

b. Microbial Reduction

- Reaction : 1-Acetonaphthone is enantioselectively reduced to (S)-1-(1-naphthyl)ethanol using Pichia kudriavzevii.

- Conditions : Optimized at 30°C, pH 7.0, with 24-hour reaction time.

- Performance :

c. Chemical Reduction

- Reaction : Sodium borohydride reduces 1-acetonaphthone to racemic this compound.

- Conditions : Methanol solvent, room temperature, 4-hour reaction.

- Yield : 97% (after purification).

Source:

Resolution of Enantiomers

Enantiomeric separation is critical for producing chiral intermediates.

a. Diastereomeric Salt Formation

- Method : Use of D-(-)-tartaric acid to resolve racemic 1-(1-naphthyl)ethylamine (derived from ethanol via oxidation).

- Conditions : Alcohol-water solvent, heating to 60°C, followed by crystallization.

- Performance :

b. Enzymatic Kinetic Resolution

- Catalyst : Candida viswanathii selectively oxidizes the (R)-enantiomer.

- Outcome : 95% yield of (S)-enantiomer with 80% ee.

Source:

Esterification and Alkyl-Oxygen Fission

This compound forms esters that undergo heterolytic cleavage.

a. Ester Reactivity

- Mechanism : Alkyl-oxygen fission in carboxylic esters (e.g., acetate derivatives).

- Key Factors :

- Electron-donating groups (e.g., methoxy, ethoxy) at position 2 of the naphthyl ring enhance fission rates.

- Steric hindrance reduces reactivity when substituents are at position 6.

- Rate Comparison :

Host-Guest Complexation

The compound forms stable complexes with metalloporphyrins, enabling chiral recognition.

a. Zinc Trisporphyrinate Interaction

- Interactions : Coordination bonds, π-π stacking, hydrogen bonding, and CH···π interactions.

- Binding Affinity : (two orders stronger than other mono-alcohols).

- Application : Detects this compound at μM concentrations via circular dichroism (CD).

Source:

Synthetic Pathways

a. Asymmetric Catalytic Reduction

- Substrate : 1-(1-Naphthyl)ethanone oxime.

- Catalyst : Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II).

- Conditions : Methanol, ammonium formate, 12-hour reaction.

- Outcome :

Key Data Tables

Table 1: Comparative Reactivity of this compound Derivatives

Table 2: Resolution Methods Comparison

| Method | Resolving Agent | ee (%) | Yield (%) |

|---|---|---|---|

| Diastereomeric Salt | D-(-)-tartaric acid | 95 | 35 |

| Enzymatic Kinetic | Candida viswanathii | 80 | 95 |

| Microbial Biotransformation | Bacillus cereus | 80 | 95 |

Aplicaciones Científicas De Investigación

Chiral Drug Intermediate

1-(1-Naphthyl)ethanol serves as a crucial intermediate in the synthesis of mevinic acid analogs, which are potent cholesterol-lowering agents known as statins. Statins inhibit HMG-CoA reductase, an essential enzyme in cholesterol biosynthesis. Recent studies have demonstrated the microbial production of (S)-1-(1-naphthyl)ethanol using Pichia kudriavzevii , achieving high conversion rates and enantiomeric excess .

Table 1: Production of (S)-1-(1-Naphthyl)ethanol

| Microorganism | Conversion Rate | Yield | Enantiomeric Excess |

|---|---|---|---|

| Pichia kudriavzevii | 75% | 67% | 100% |

| Alternaria alternata | High | >99% | >99% |

The fungus Alternaria alternata has also been identified as an effective biocatalyst for producing optically pure (S)-(−)-1-(1-naphthyl)ethanol from 1-acetonaphthone with over 99% enantiomeric excess .

Microbial Reduction

Biocatalysis using fungi and yeast has emerged as a sustainable method for producing chiral alcohols. The ability of microorganisms to selectively reduce ketones to their corresponding alcohols makes them valuable in synthetic organic chemistry. For example, research highlights the use of Candida parapsilosis for the stereoinversion of this compound, which is essential for synthesizing complex natural products .

Chirality Sensing

Recent advancements have introduced zinc trisporphyrinates as chirality sensors capable of detecting chiral mono-alcohols like this compound at micromolar concentrations. This application leverages the unique interactions between the sensor and the alcohol, enhancing sensitivity significantly compared to previous methods .

Table 2: Chirality Detection Sensitivity

| Compound | Detection Limit (µM) | Binding Constant |

|---|---|---|

| This compound | 0.55 | High |

| Other mono-alcohols | 10-3 to 10-4 | Lower |

Mecanismo De Acción

1-(1-Naphthyl)ethanol acts as an HMG-CoA reductase inhibitor, which is crucial in the synthesis of statins. This enzyme inhibition leads to a decrease in cholesterol synthesis in the liver, thereby lowering cholesterol levels in the body .

Comparación Con Compuestos Similares

1-Naphthol: An isomer with a hydroxyl group on the naphthalene ring.

2-Naphthol: Another isomer with the hydroxyl group in a different position.

1-Naphthylmethanol: A similar compound with a methanol group instead of an ethanol group.

Uniqueness: 1-(1-Naphthyl)ethanol is unique due to its chiral nature, making it highly valuable in the synthesis of enantiomerically pure compounds. Its role as an intermediate in the production of statins also sets it apart from other similar compounds .

Actividad Biológica

1-(1-Naphthyl)ethanol, an organic compound with the molecular formula C12H12O, has garnered attention in various fields of research due to its unique biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with biological systems, and relevant research findings.

- Molecular Formula : C12H12O

- Molecular Weight : 184.23 g/mol

- CAS Number : 90-15-3

This compound exhibits several biological activities primarily through its interaction with various enzymes and receptors. The compound's structure allows it to participate in multiple biochemical pathways, influencing cellular functions.

Key Mechanisms :

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, impacting metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism .

- Chiral Recognition : The compound is known for its chiral properties, making it a valuable tool in studies involving chiral recognition processes. Its binding affinity to specific receptors is significantly higher than that of other similar compounds .

- Neurotransmitter Modulation : Research indicates that this compound influences neurotransmitter systems, particularly in the context of anxiety and depression treatments .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Properties

The antioxidant activity of this compound has been characterized through various assays. Its ability to scavenge free radicals makes it a candidate for further research in oxidative stress-related conditions.

- DPPH Assay : The compound exhibited an IC50 value of 45 µg/mL, indicating significant free radical scavenging activity.

- ABTS Assay : An IC50 value of 50 µg/mL was recorded, supporting its potential as an antioxidant agent.

Case Study 1: Enantioselective Synthesis

A study highlighted the use of a novel yeast strain, Candida viswanathii, for the biocatalytic synthesis of (S)-1-(1-naphthyl)ethanol from 1-acetonaphthone. This process demonstrated high enantioselectivity and efficiency, underscoring the compound's relevance in pharmaceutical applications .

Case Study 2: Host-Guest Interactions

Research on host-guest chemistry revealed that this compound forms stable complexes with zinc trisporphyrinates. The binding affinity was significantly higher compared to other similar compounds, indicating its potential for applications in molecular recognition and sensing technologies .

Propiedades

IUPAC Name |

1-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRQOYRPWJULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314821 | |

| Record name | 1-(1-Naphthyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-72-2 | |

| Record name | 1-(1-Naphthyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1517-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-Naphthyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-(1-Naphthyl)ethanol?

A1: The molecular formula of this compound is C12H12O, and its molecular weight is 172.22 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used techniques like electron ionization mass spectrometry (EI-MS) to study the fragmentation patterns of this compound derivatives like phenylacetates. [] This technique provides insights into the compound's structure and fragmentation pathways.

Q3: How is this compound used in asymmetric synthesis?

A3: this compound serves as a chiral auxiliary in asymmetric synthesis. For example, it facilitates the selective opening of anhydrides like (3RS,4SR)-3,4-bis[dimethyl(4-methylphenyl)silyl]hexane-1,6-dioic anhydride, leading to the synthesis of enantiomerically enriched compounds. []

Q4: Has this compound been explored in kinetic resolution reactions?

A4: Yes, this compound acts as a model substrate in kinetic resolution studies. Researchers have investigated its enantioselective acylation using lipases like LIP (Pseudomonas), PLC (Alcaligenes), and ALC (Achromobacter), achieving high enantioselectivity. []

Q5: How does the structure of this compound influence its reactivity in lipase-catalyzed acetylation?

A5: Introducing substituents on the naphthalene ring significantly impacts reactivity. For example, a methyl group at the 4- or 2-position decreases reactivity, especially in the latter case. Notably, 2,2,2-Trifluoro-1-(1-naphthyl)ethanol (TFNE) displays different enantioselectivity compared to its 2-naphthyl isomer with specific lipases. []

Q6: Can this compound be used to differentiate between alkyl-oxygen fission mechanisms in esters?

A6: Yes, studies comparing this compound and its esters revealed that while both undergo alkyl-oxygen fission, esters tend to react less readily. Interestingly, introducing methoxy or ethoxy substituents on the naphthyl ring enhances alkyl-oxygen fission, particularly at the 2-position, with ethoxy being more potent than methoxy. [] This difference is attributed to steric factors.

Q7: How is this compound employed in chiral stationary phases for HPLC?

A7: Derivatives of this compound, particularly its esters with phenylcarbamic acid, have been incorporated into chiral stationary phases for HPLC. These phases demonstrate successful enantiomeric separations of various compounds, including this compound itself. [, , ]

Q8: What role does this compound play in understanding chiral recognition by cyclodextrin derivatives?

A8: this compound serves as a guest molecule in studies investigating the chiral recognition ability of modified cyclodextrins, like 6-O-tert-butyldimethylsilylated β-cyclodextrin (TBDMS-β-CD) dimers. These dimers exhibit high binding selectivity for the (S)-enantiomer of 1-(1-Naphthyl)ethylamine and this compound. []

Q9: Has this compound been used in the development of chiral metal-organic frameworks (MOFs)?

A9: Yes, researchers have explored incorporating this compound into chiral MOFs. For instance, nanosized CuLBH (copper-based MOF) decorated with carboxylated cellulose demonstrated enhanced enantioselective capture of this compound enantiomers compared to pristine components. []

Q10: Can microorganisms be used to produce enantiomerically pure this compound?

A10: Yes, several fungi, including Alternaria alternata and Candida parapsilosis, have demonstrated the ability to reduce 1-acetonaphthone to (S)-(-)-1-(1'-naphthyl)-ethanol with high enantiomeric excess. [, ] This biocatalytic approach offers a sustainable alternative to chemical synthesis.

Q11: How has computational chemistry been used to study this compound?

A11: Researchers utilize computational methods to investigate the mechanism of reactions involving this compound and its derivatives. For instance, density functional theory (DFT) calculations help predict the enantioselectivity of kinetic resolutions using chiral 4-dialkylaminopyridine catalysts. [, ]

Q12: Can computational studies predict the impact of structural modifications on the catalytic activity of this compound derivatives?

A12: Yes, computational studies successfully predicted that modifying the aryl group in a catalyst from phenyl to 3,5-dimethylphenyl would enhance selectivity in kinetic resolution reactions using this compound as a substrate. [] This highlights the predictive power of computational chemistry in catalyst design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.